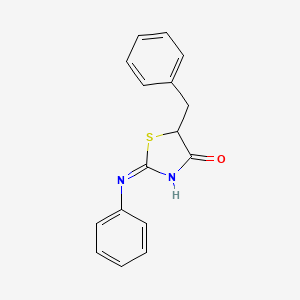

(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Description

Properties

IUPAC Name |

5-benzyl-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c19-15-14(11-12-7-3-1-4-8-12)20-16(18-15)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDYGCWUBUMCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331974 | |

| Record name | 5-benzyl-2-phenylimino-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

132981-93-2 | |

| Record name | 5-benzyl-2-phenylimino-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Multicomponent Condensation

The most widely employed method involves a one-pot three-component reaction using an aromatic amine (e.g., aniline), benzaldehyde derivatives, and thioglycolic acid. Foroughifar et al. demonstrated that Bi(SCH₂COOH)₃ catalyzes this reaction under solvent-free conditions at 70°C, achieving completion within 4–6 hours. The mechanism proceeds via imine formation between the amine and aldehyde, followed by nucleophilic attack of the thiol group on the α-carbon of the imine, culminating in cyclization to form the thiazolidin-4-one core.

Prasad et al. optimized this protocol using polypropylene glycol (PPG) as a green solvent at 110°C, yielding 83% of the target compound. Notably, polyethylene glycol (PEG) failed to produce the product even after 24 hours, underscoring PPG’s superior phase-transfer catalytic properties.

Ultrasound- and Microwave-Assisted Syntheses

Energy-efficient approaches leverage ultrasound or microwave irradiation. Taherkhorsand et al. reported a 92% yield using ultrasound with DSDABCOC (1,4-diazabicyclo[2.2.2]octane diacetate) as a catalyst. Microwave irradiation (200 W) reduced reaction times to 15–20 minutes in zeolite-mediated systems, as shown by Tiwari et al.. These methods minimize side reactions and enhance scalability.

Nanoparticle-Catalyzed Routes

Recent advances utilize nanocatalysts for improved selectivity. Azgomi et al. achieved 89% yield using MNPs@SiO₂-IL (magnetic nanoparticles coated with ionic liquid-functionalized silica) at 70°C. Similarly, Safaei-Ghomi et al. synthesized bis-thiazolidinones with nano-NiZr₄(PO₄)₆ under microwave irradiation, highlighting the catalyst’s reusability for five cycles without activity loss.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Solvent-free conditions and PPG enhance yields by reducing intermolecular steric hindrance. Elevated temperatures (70–110°C) accelerate imine formation but risk decomposition above 120°C. Polar aprotic solvents like acetonitrile improve solubility but require rigorous drying to prevent hydrolysis.

Catalytic Systems

Comparative catalytic performance is summarized below:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Bi(SCH₂COOH)₃ | 70 | 4 | 78 | |

| PPG | 110 | 3 | 83 | |

| DSDABCOC + Ultrasound | 25 | 1.5 | 92 | |

| MNPs@SiO₂-IL | 70 | 2 | 89 | |

| Nano-NiZr₄(PO₄)₆ + Microwave | 100 | 0.25 | 85 |

Byproduct Formation and Mitigation

Common byproducts include open-chain thioesters and dimerized imines. Kaboudin et al. suppressed dimerization using excess thioglycolic acid (3:1 molar ratio to aldehyde). Column chromatography (silica gel 60–120 mesh) effectively isolates the target compound with >95% purity.

Structural Characterization and Crystallography

X-Ray Diffraction Analysis

Single-crystal X-ray studies reveal a planar thiazolidin-4-one ring with a maximum deviation of 0.071 Å. The benzyl and phenylimino substituents adopt dihedral angles of 88° relative to the core, minimizing steric clashes. Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice, with bond lengths of 2.12–2.34 Å.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.28 (m, 10H, Ar–H), 4.62 (s, 2H, CH₂), 3.89 (s, 2H, SCH₂).

- IR (KBr) : 1725 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C–S).

Comparative Evaluation of Synthetic Routes

The ultrasound-assisted method offers the highest yield (92%) and shortest reaction time (1.5 hours), making it ideal for industrial applications. Conversely, nanoparticle-catalyzed routes provide eco-friendly advantages but require costly catalysts. Traditional one-pot syntheses remain valuable for small-scale laboratory preparations due to their simplicity.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The benzyl and phenylimino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Synthesis of Thiazolidin-4-One Derivatives

The synthesis of (2E)-5-benzyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the reaction of 2-chloroacetamido compounds with potassium thiocyanate or similar reagents. This process results in the formation of thiazolidinone rings through heterocyclization reactions. The structural elucidation of these compounds is often confirmed using various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance (NMR) .

Thiazolidin-4-one derivatives exhibit a broad spectrum of biological activities, making them valuable in pharmaceutical research. The following subsections outline their key applications:

Anticancer Activity

Numerous studies highlight the anticancer potential of thiazolidin-4-one derivatives, including this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines, including renal cell adenocarcinoma and colon cancer cells. The mechanisms underlying their anticancer activity often involve:

- Inhibition of Tumor Growth : Thiazolidinones can induce cell cycle arrest and apoptosis in cancer cells by targeting specific enzymes such as protein tyrosine kinases and histone deacetylases .

- Multi-target Mechanisms : Compounds like this compound may interact with multiple cellular targets, enhancing their efficacy against resistant cancer phenotypes .

Antimicrobial Properties

Thiazolidin-4-one derivatives also demonstrate notable antimicrobial activity. They have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Antibacterial Activity : Certain derivatives exhibited potent inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, indicating their potential use in treating bacterial infections .

Antioxidant and Anti-inflammatory Effects

Research has indicated that thiazolidinones possess antioxidant properties that can mitigate oxidative stress in biological systems. This effect is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage . Additionally, some derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of thiazolidinone derivatives is essential for optimizing their pharmacological profiles. Modifications at specific positions on the thiazolidinone scaffold can significantly influence their biological activities:

| Substituent Position | Effect on Activity |

|---|---|

| 2-position | Critical for anticancer activity |

| 3-position | Influences antibacterial properties |

| 5-position | Affects overall potency and selectivity |

Research indicates that certain substituents enhance cytotoxicity while others may improve selectivity towards cancer cells over normal cells .

Case Studies

Several case studies highlight the successful application of thiazolidinone derivatives in preclinical and clinical settings:

- Study on Renal Cell Carcinoma : A derivative exhibited IC50 values as low as 2.67 mM against renal cell adenocarcinoma cells, showcasing its potential as a chemotherapeutic agent .

- Antimicrobial Evaluation : A series of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds demonstrated significant antibacterial activity with inhibition percentages exceeding 90% against common pathogens .

Mechanism of Action

The mechanism of action of (2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of (2E)-5-benzyl-2-(phenylimino)-1,3-thiazolidin-4-one with structurally related analogs, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural Analogs and Substituent Effects

Key Comparisons

Substituent Position and Bioactivity The benzyl group in the target compound provides balanced lipophilicity, whereas thiophen-2-ylmethylidene (C1, C3) introduces conjugated π-systems that may improve binding to aromatic enzyme pockets .

Synthetic Accessibility The target compound’s synthesis is likely simpler than that of 9e, which requires multistep functionalization of a butylamino side chain and benzodioxol condensation (21% yield) . Knoevenagel condensations (used in C1-C6 synthesis) allow modular substitution at position 5 but may require optimization for sterically hindered aldehydes .

Solubility: Benzyl and phenylimino groups likely reduce aqueous solubility compared to polar substituents (e.g., methoxy in 9e) .

coli assays, indicating that the target compound may also be genotoxically safe at similar concentrations .

Biological Activity

(2E)-5-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a thiazolidine ring fused with a phenylimino group, which contributes to its biological properties. Its molecular formula is , and it is characterized by the following structural features:

- Thiazolidine core : A five-membered ring containing sulfur and nitrogen.

- Phenylimino substitution : Enhances the compound's reactivity and potential biological interactions.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound induces apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways, as evidenced in studies involving HeLa cells .

- Cell Line Efficacy : It has demonstrated significant activity against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells, with IC50 values indicating potent antiproliferative effects .

Antimicrobial Activity

The compound also displays antimicrobial properties:

- In vitro Studies : It has been tested against Gram-positive bacteria, showing promising results in inhibiting bacterial growth. The structure-activity relationship (SAR) indicates that modifications to the thiazolidine core can enhance antimicrobial efficacy .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.4 | Apoptosis via extrinsic signaling |

| A549 | 12.3 | Apoptosis via intrinsic signaling |

| MCF-7 | 10.5 | Cell cycle arrest and apoptosis |

Table 2: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

-

Anticancer Mechanism Exploration :

A study published in Pharmaceutical Biology explored the mechanism of action of thiazolidinone derivatives, including this compound. The researchers found that the compound effectively induced apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins . -

Antimicrobial Efficacy :

Another research effort focused on the antibacterial properties of this compound against resistant strains of bacteria. The findings indicated that it could serve as a lead compound for developing new antibiotics, particularly due to its activity against Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-5-benzyl-2-(phenylimino)-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between benzyl-substituted aldehydes and thiourea derivatives under acidic or basic conditions. For example, a multi-step approach involves cyclization of a thiosemicarbazide intermediate with appropriate ketones or aldehydes. Key parameters include solvent choice (e.g., ethanol or acetic acid), temperature (reflux at 80–100°C), and catalysts like ammonium acetate. Optimization can be achieved through Design of Experiments (DoE) to evaluate factors such as pH, stoichiometry, and reaction time .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze bond lengths, angles, and stereochemistry. For non-crystalline samples, NMR spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) provide complementary data. Hydrogen-bonding patterns can be analyzed using graph-set theory to understand supramolecular interactions .

Q. What are the primary biological activities reported for this thiazolidinone derivative?

- Methodological Answer : Preclinical studies highlight antimicrobial, anti-inflammatory, and anticancer potential. For example, enzyme inhibition assays (e.g., against COX-2 or kinases) are conducted using IC50 measurements. Anticancer activity is evaluated via MTT assays on cell lines, with dose-response curves to determine EC50 values. Structural analogs with electron-withdrawing substituents (e.g., bromo or nitro groups) often show enhanced activity due to increased electrophilicity .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity and bioactivity?

- Methodological Answer : Substituents on the benzyl or phenylimino groups modulate electron density at the thiazolidinone core. For instance:

- Electron-withdrawing groups (e.g., -Br, -NO2) enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites.

- Steric hindrance from bulky groups (e.g., 4-ethoxy-3-methoxybenzylidene) can reduce binding affinity but improve metabolic stability.

Computational studies (DFT or molecular docking) quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO) and binding energies .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To address this:

- Standardize protocols : Use validated cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Dose-response validation : Repeat assays across a wider concentration range to confirm EC50 values.

- Mechanistic studies : Combine knockdown/knockout models (e.g., CRISPR-Cas9) with transcriptomic profiling to identify off-target effects .

Q. What strategies are effective for improving the compound’s solubility and bioavailability?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) that enhance aqueous solubility.

- Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates.

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve pharmacokinetics.

Solubility parameters (logP, Hansen solubility) should be calculated using software like COSMO-RS .

Key Challenges and Future Directions

- Stereochemical Purity : Ensure E/Z isomer separation via chiral HPLC or crystallization .

- Target Identification : Use chemoproteomics to map binding partners in complex biological matrices .

- Scale-up Synthesis : Transition from batch to flow chemistry for reproducible, high-yield production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.